

Technical Guide to the Safe Handling and Use of Ethyl 2-butynoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl 2-butynoate*

Cat. No.: *B042091*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data, handling procedures, and experimental considerations for **Ethyl 2-butynoate** (CAS: 4341-76-8). The information is intended to support the safe and effective use of this reagent in a laboratory setting.

Chemical and Physical Properties

Ethyl 2-butynoate is a combustible liquid that is an important building block in organic synthesis.^[1] Its physical and chemical properties are summarized in the table below.

Property	Value	Source(s)
Molecular Formula	C ₆ H ₈ O ₂	[2]
Molecular Weight	112.13 g/mol	[2]
Appearance	Liquid	
Boiling Point	160-161 °C @ 730 mmHg	
Density	0.962 - 0.967 g/mL @ 25 °C	[3]
Refractive Index	1.436 - 1.437 @ 20 °C	[3]
Flash Point	62 °C (143.6 °F) - closed cup	
Solubility	Miscible with water, chloroform, and ethyl acetate.	[4]

Hazard Identification and GHS Classification

Ethyl 2-butynoate is classified as a hazardous substance. The GHS classification is summarized below.

Hazard Class	Category	Hazard Statement
Skin Irritation	2	H315: Causes skin irritation
Serious Eye Irritation	2	H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)	3	H335: May cause respiratory irritation
Flammable Liquids	4	H227: Combustible liquid

Signal Word: Warning[\[1\]](#)[\[5\]](#)

Hazard Pictograms:

- alt text

(GHS07)

Toxicological Data

Comprehensive toxicological data for **Ethyl 2-butynoate** is not readily available in the public domain. The acute toxicity estimate for oral exposure is listed below. No specific data for dermal or inhalation LD50 or LC50 was found. It is crucial to note that toxicological data for the structurally similar but chemically distinct compound, ethyl butanoate, should not be used as a substitute.

Exposure Route	Species	Value
Oral (ATE)	Not specified	500 mg/kg

Due to the lack of comprehensive toxicological data, this chemical should be handled with care, assuming it to be potentially harmful via all routes of exposure.

Fire and Explosion Hazard Data

Ethyl 2-butynoate is a combustible liquid.[\[1\]](#) Specific lower and upper explosion limits (LEL/UEL) have not been reported in the available safety data sheets.

- Flash Point: 62 °C (143.6 °F) - closed cup
- Suitable Extinguishing Media: Dry chemical, carbon dioxide, or alcohol-resistant foam.[\[5\]](#)
- Unsuitable Extinguishing Media: A strong water jet may scatter the material and spread the fire.
- Specific Hazards Arising from the Chemical: Vapors may form explosive mixtures with air.[\[6\]](#) Combustion may produce carbon oxides.
- Special Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[\[5\]](#)

Safe Handling and Storage

Engineering Controls

- Work in a well-ventilated area, preferably in a chemical fume hood.[5]
- Ensure that an eyewash station and safety shower are readily accessible.

Personal Protective Equipment (PPE)

- Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[5]
- Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes. Inspect gloves before use.[5]
- Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.[5]

Handling Procedures

- Avoid contact with skin, eyes, and clothing.[5]
- Avoid breathing vapors or mists.[5]
- Keep away from heat, sparks, and open flames.[5]
- Use non-sparking tools.[5]
- Ground all equipment when transferring large quantities to prevent static discharge.
- Wash hands thoroughly after handling.[5]

Storage Conditions

- Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]
- Store away from incompatible materials such as strong oxidizing agents, acids, and bases. [5][7]

Accidental Release Measures

Small Spills

- Evacuate the immediate area.
- Wear appropriate PPE.
- Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.
- Collect the absorbed material into a suitable, labeled container for disposal.
- Clean the spill area with soap and water.

Large Spills

- Evacuate the area and prevent entry.
- Remove all sources of ignition.[\[5\]](#)
- Ventilate the area.
- Contain the spill with dikes to prevent it from entering drains or waterways.
- Follow the procedure for small spills for cleanup.
- If necessary, contact emergency services.

First-Aid Measures

- Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[\[5\]](#)
- Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[\[5\]](#)
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[\[5\]](#)

- Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Experimental Protocols: Representative Synthesis of a Thiazoline Derivative

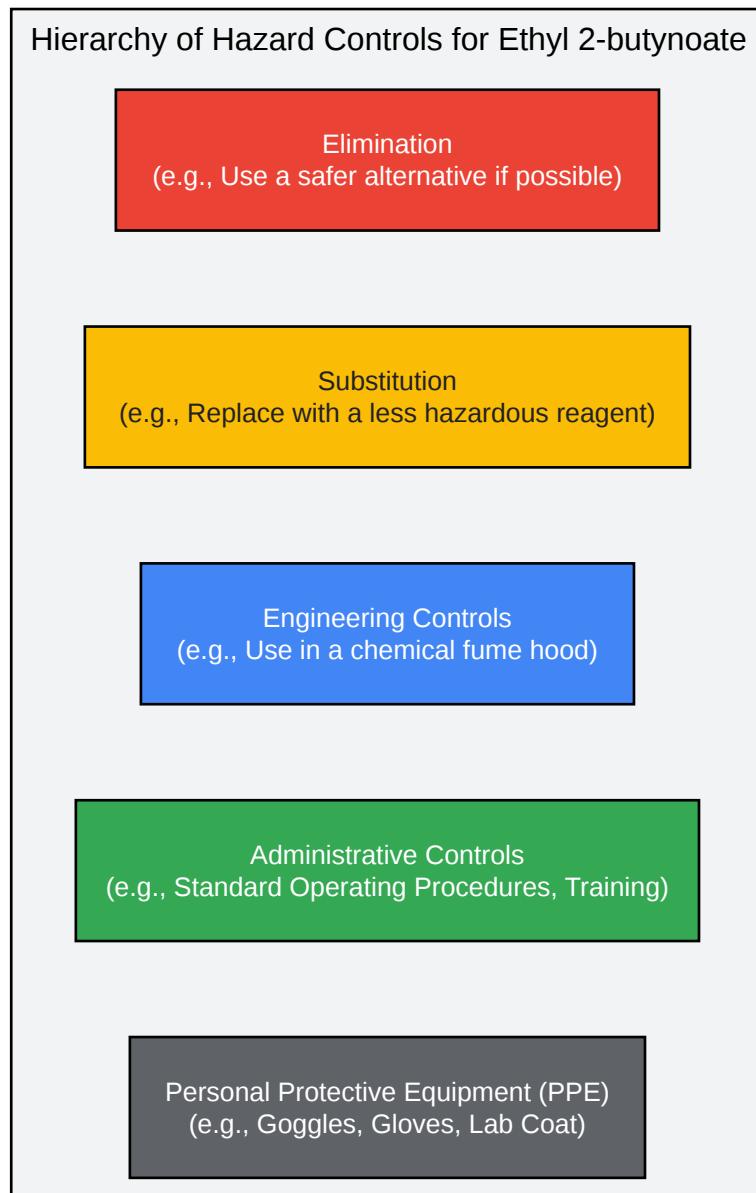
The following is a representative experimental protocol for the phosphine-catalyzed annulation of a thioamide with **ethyl 2-butyanoate** to synthesize a thiazoline derivative. This protocol is synthesized from methodologies reported in the scientific literature and should be adapted and optimized for specific substrates and laboratory conditions.

Materials and Equipment

- Thioamide (1.0 equiv)
- **Ethyl 2-butyanoate** (1.1 equiv)
- Tri-n-butylphosphine (PBu_3) (1.0 equiv)
- Anhydrous toluene
- Round-bottom flask with a magnetic stir bar
- Septa and needles for inert atmosphere techniques
- Nitrogen or Argon gas supply
- Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)
- Silica gel for column chromatography
- Solvents for chromatography (e.g., hexanes, ethyl acetate)

Experimental Procedure

- Reaction Setup:

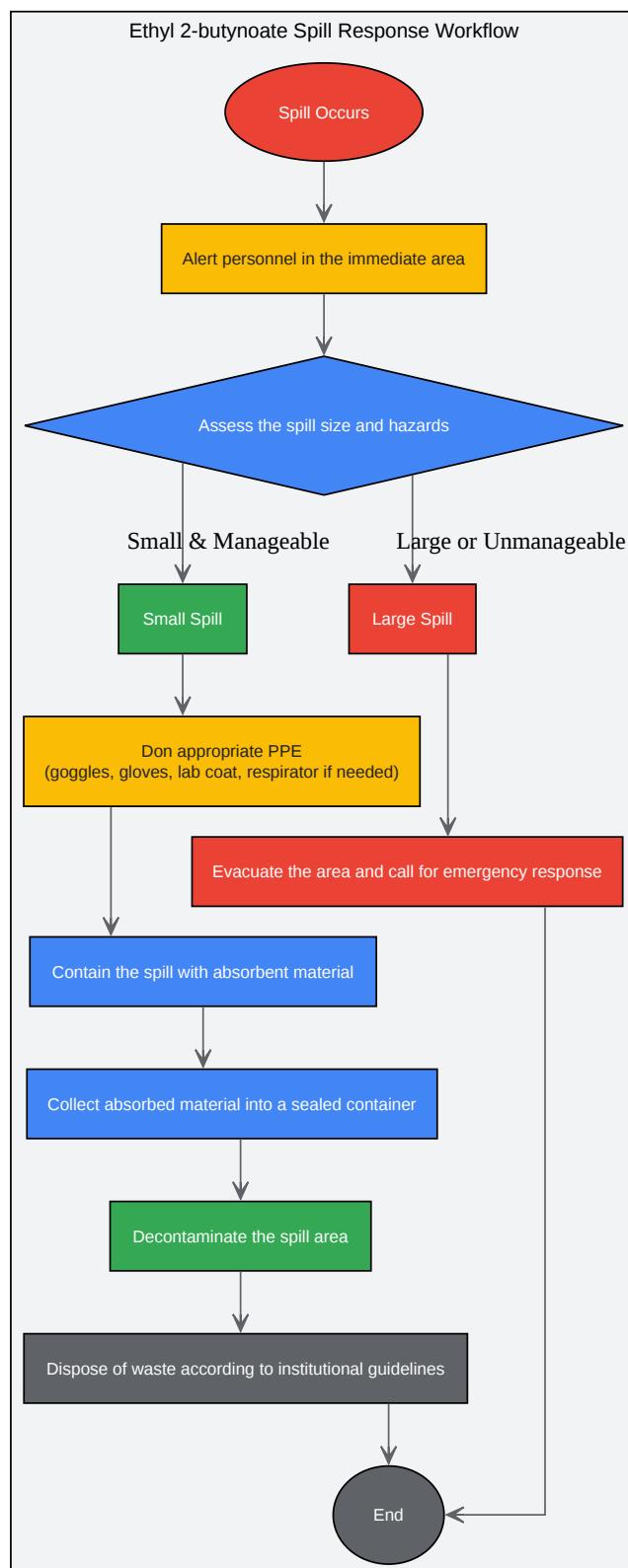

- To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the thioamide (1.0 equiv).
- Dissolve the thioamide in anhydrous toluene.
- Reagent Addition:
 - Add tri-n-butylphosphine (1.0 equiv) to the stirred solution via syringe.
 - Slowly add **ethyl 2-butynoate** (1.1 equiv) to the reaction mixture at room temperature via syringe.
- Reaction Monitoring:
 - Stir the reaction mixture at room temperature.
 - Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
- Workup:
 - Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the toluene.
- Purification:
 - Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired thiazoline product.
 - Characterize the purified product by appropriate analytical techniques (¹H NMR, ¹³C NMR, MS, etc.).

Visualizations

Logical Relationship of Hazard Controls

The "Hierarchy of Controls" is a fundamental concept in chemical safety. The following diagram illustrates the application of this hierarchy for managing the risks associated with **Ethyl 2-**

butynoate, from the most effective to the least effective measures.



[Click to download full resolution via product page](#)

Caption: Hierarchy of Controls for **Ethyl 2-butynoate**.

Chemical Spill Response Workflow

The following flowchart outlines the standard operating procedure for responding to a chemical spill of **Ethyl 2-butynoate** in a laboratory setting.

[Click to download full resolution via product page](#)

Caption: Chemical Spill Response Workflow.

Disposal Considerations

- Dispose of waste **Ethyl 2-butyanoate** and contaminated materials in accordance with local, state, and federal regulations.
- Do not dispose of down the drain.[\[5\]](#)
- Waste should be handled as hazardous chemical waste.

This technical guide is intended to provide a summary of the available safety information and general handling procedures for **Ethyl 2-butyanoate**. It is not a substitute for a thorough review of the Safety Data Sheet (SDS) provided by the supplier and adherence to all institutional safety policies and procedures. Always perform a risk assessment before starting any new experimental work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ethyl 2-butyanoate | C6H8O2 | CID 78043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthonix, Inc > 4341-76-8 | Ethyl 2-butyanoate [synthonix.com]
- 3. 4341-76-8 Ethyl 2-butyanoate AKSci M389 [aksci.com]
- 4. chemwhat.com [chemwhat.com]
- 5. echemi.com [echemi.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. riskmanagement.nd.edu [riskmanagement.nd.edu]
- To cite this document: BenchChem. [Technical Guide to the Safe Handling and Use of Ethyl 2-butyanoate]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b042091#ethyl-2-butyanoate-safety-data-sheet-sds-and-handling\]](https://www.benchchem.com/product/b042091#ethyl-2-butyanoate-safety-data-sheet-sds-and-handling)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com